2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

Catalog No.
S771649
CAS No.
1021298-68-9
M.F
C16H10FN3O
M. Wt
279.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)meth...

CAS Number

1021298-68-9

Product Name

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

IUPAC Name

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzonitrile

Molecular Formula

C16H10FN3O

Molecular Weight

279.27 g/mol

InChI

InChI=1S/C16H10FN3O/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(21)20-19-15/h1-7H,8H2,(H,20,21)

InChI Key

LCPWJQRZOHAMOZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C#N

Medicinal Chemistry:

The presence of the phthalazinone ring and the nitrile group suggests potential for exploring this compound as a lead molecule for drug discovery. Phthalazinones are a class of heterocyclic compounds with diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties []. Nitrile groups can be involved in various biological processes, making them attractive moieties for drug design [].

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a fluorine atom, a benzonitrile group, and a phthalazinone moiety. Its molecular formula is C16H10FN3OC_{16}H_{10}FN_{3}O, and it has a molecular weight of approximately 285.26 g/mol. The compound's structure features a fluorinated benzene ring attached to a phthalazinone derivative, which contributes to its potential biological activities and applications in medicinal chemistry .

The primary mechanism of action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile, also known as Olaparib, is through the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes []. PARP enzymes play a crucial role in repairing single-strand DNA breaks. By inhibiting PARP, Olaparib can trap these breaks and force cancer cells to rely on a more error-prone repair pathway, ultimately leading to cell death [].

This mechanism is particularly effective in cancers with mutations in BRCA1 and BRCA2 genes, which are also involved in DNA repair. These mutations are found in some hereditary breast and ovarian cancers [].

The reactivity of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile can be attributed to the presence of functional groups such as the nitrile and the carbonyl groups. Typical reactions may include:

  • Nucleophilic substitutions: The nitrile group can undergo hydrolysis to form corresponding carboxylic acids.
  • Reduction reactions: The carbonyl group may be reduced to alcohols or amines under appropriate conditions.
  • Electrophilic aromatic substitution: The fluorine atom can influence the electrophilicity of the aromatic ring, facilitating further substitutions .

Research indicates that compounds similar to 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile exhibit various biological activities, including:

  • Antimicrobial properties: Some derivatives have shown efficacy against bacterial strains.
  • Antitumor activity: Preliminary studies suggest potential applications in cancer therapeutics due to their ability to inhibit tumor cell proliferation.
  • Anti-inflammatory effects: Certain analogs have demonstrated reduction in inflammatory markers in vitro.

The synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions. Common methods include:

  • Formation of the phthalazinone core: This can be achieved through cyclization reactions involving hydrazine and appropriate diketones.
  • Fluorination: Introduction of the fluorine atom can be accomplished using fluorinating agents such as Selectfluor or other electrophilic fluorine sources.
  • Benzonitrile coupling: The final step often involves coupling the phthalazinone with a benzonitrile derivative through nucleophilic substitution or condensation reactions .

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical probes: For studying biological pathways and mechanisms in cellular models.
  • Material science: As a component in the development of fluorinated materials with unique properties due to the presence of fluorine .

Interaction studies involving 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential side effects. Factors influencing these interactions include:

  • Molecular structure: The presence of functional groups affects binding interactions.
  • Solubility and permeability: These properties determine bioavailability and distribution within biological systems.

Several compounds share structural features with 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile. Notable examples include:

Compound NameStructure FeaturesUnique Properties
2-Fluoro-5-(phthalazinone)benzonitrileLacks the methyl groupPotentially different biological activity
2-Fluoro-N-(substituted phenyl)benzamideContains an amide instead of nitrileDifferent solubility and stability profiles
2-Fluoro-N-(4-hydroxyphenyl)benzamideHydroxy group introduces polarityEnhanced solubility in aqueous environments

These compounds highlight the uniqueness of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile in terms of its specific structural components and potential biological activities .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile and its derivatives. The comprehensive analysis of both proton and carbon-13 nuclear magnetic resonance spectra provides detailed information about the molecular framework and substitution patterns [1].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, the carboxylic acid derivative, exhibits characteristic signals that confirm the molecular structure [1]. The most downfield signal appears at δ 12.65 parts per million as a singlet, corresponding to the carboxylic acid proton, indicating strong hydrogen bonding interactions. The phthalazinone ring system displays distinct aromatic proton signals, with the proton ortho to the carbonyl group appearing at δ 8.30 parts per million as a doublet with coupling constant J = 7.9 Hz [1]. Additional phthalazinone protons resonate at δ 8.01 parts per million (doublet, J = 8.0 Hz) and δ 7.92 parts per million (triplet, J = 7.6 Hz), along with overlapping signals at δ 7.86 parts per million (triplet, J = 7.0 Hz) [1].

The fluorinated benzene ring protons appear as a complex multiplet in the range δ 7.65-7.22 parts per million, reflecting the influence of fluorine substitution on the chemical shift environment [1]. The diagnostic methylene bridge connecting the phthalazinone and benzene rings manifests as a singlet at δ 4.39 parts per million, integrating for two protons and confirming the structural connectivity [1].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of the compound [1]. The carbonyl carbon of the carboxylic acid group appears at δ 165.45 parts per million, while the phthalazinone carbonyl resonates in the typical range for lactam carbonyls. The aromatic carbon region displays multiple signals between δ 161.38 and δ 125.87 parts per million, reflecting the complex aromatic environment of both the phthalazinone and fluorinated benzene rings [1].

Fluorine-bearing carbons exhibit characteristic chemical shifts at δ 119.68 and δ 117.53 parts per million, demonstrating the influence of fluorine substitution on carbon resonance positions [1]. The methylene bridge carbon appears at δ 36.77 parts per million, confirming the structural assignment [1]. The carbon-13 nuclear magnetic resonance data consistently supports the proposed molecular structure and substitution pattern.

Infrared Spectroscopy Analysis

Infrared spectroscopy provides crucial information about functional groups and molecular vibrations in 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile. Although specific infrared data for the target compound was not available in the primary literature, comprehensive analysis of structurally related phthalazinone derivatives allows for detailed spectral interpretation [2] [3].

Characteristic Absorption Bands

The phthalazinone carbonyl stretch typically appears as a strong absorption band in the range 1670-1680 cm⁻¹, reflecting the lactam character of the heterocyclic ring [2] [3]. Aromatic carbon-hydrogen stretching vibrations manifest in the region 3000-3100 cm⁻¹ with medium intensity, while aromatic carbon-carbon stretching modes appear as strong bands at 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ [2] [3].

The fluorine substituent introduces characteristic carbon-fluorine stretching vibrations in the range 1000-1300 cm⁻¹, typically appearing as strong absorption bands due to the high electronegativity of fluorine [2] [3]. The nitrile functional group exhibits a distinctive strong absorption band at 2220-2260 cm⁻¹, providing definitive identification of this functional group [2] [3].

Hydrogen Bonding and Intermolecular Interactions

Infrared spectroscopy reveals important information about intermolecular interactions in the solid state. The carboxylic acid derivative shows characteristic broad absorption in the range 2500-3300 cm⁻¹, indicating hydrogen bonding interactions between carboxyl groups [2] [3]. The phthalazinone nitrogen-hydrogen stretch, when present, appears as a medium intensity band that can provide insight into tautomeric equilibria and hydrogen bonding patterns [2] [3].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns. High-resolution mass spectrometry analysis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid shows excellent agreement between calculated and observed molecular ion peaks [1].

Molecular Ion Characteristics

The molecular ion peak [M + H]⁺ for 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid appears at m/z 299.0832 (calculated) with an observed value of 299.0833, demonstrating exceptional mass accuracy [1]. The related intermediate compound, 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, exhibits a molecular ion peak at m/z 266.0617 (calculated) and 266.0623 (observed) [1].

Fragmentation Pathways

The characteristic fragmentation patterns of phthalazinone compounds follow predictable pathways based on the molecular structure [4] [5]. Common fragmentation involves loss of carboxyl groups (-45 mass units), fluorine atoms (-19 mass units), and retention of the phthalazinone core structure [4] [5]. The phthalazinone core typically appears as a stable fragment at m/z 146, corresponding to the C₈H₆N₂O⁺ ion [4] [5].

Benzonitrile fragments commonly appear at m/z 103 (molecular ion of benzonitrile) and m/z 77 (phenyl cation), reflecting the aromatic nature of the compound [4] [5]. The tropylium ion at m/z 91 frequently appears as a significant fragment in aromatic compounds, although its formation mechanism in phthalazinone systems requires further investigation [6].

X-ray Crystallography Studies

X-ray crystallography represents the definitive method for absolute structure determination of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile and related compounds. Although specific crystallographic data for the target compound was not available in the primary literature, extensive studies of structurally related phthalazinone derivatives provide valuable insight into molecular geometry and packing arrangements [7] [8].

Crystal System and Space Group

Phthalazinone compounds typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c or P-1 [7] [8]. The unit cell parameters generally fall within the ranges a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å, reflecting the moderate size of the organic molecules [7] [8]. The calculated density typically ranges from 1.4-1.6 g/cm³, consistent with organic compounds containing heteroatoms [7] [8].

Molecular Geometry and Conformation

X-ray crystallographic studies reveal that phthalazinone rings adopt essentially planar conformations, with the carbonyl group coplanar with the bicyclic aromatic system [7] [8]. The methylene bridge connecting the phthalazinone and benzene rings allows for rotational freedom, potentially leading to different conformational arrangements in the solid state [7] [8].

Intermolecular Interactions

Crystal packing analysis reveals the importance of π-π stacking interactions between aromatic rings in phthalazinone compounds [7] [8]. The planar phthalazinone rings typically engage in parallel stacking arrangements with intermolecular distances of approximately 3.4-3.6 Å [7] [8]. Hydrogen bonding patterns, particularly involving the lactam nitrogen-hydrogen donor and carbonyl acceptor, significantly influence the three-dimensional packing arrangements [7] [8].

Fluorine substituents introduce additional intermolecular interactions, including carbon-hydrogen···fluorine contacts and fluorine···fluorine interactions that can stabilize specific crystal forms [7] [8]. The precise recognition of benzonitrile derivatives through supramolecular interactions demonstrates the potential for controlled crystallization and polymorphism [7].

Chromatographic Behavior and Analysis Methods

Chromatographic analysis provides essential information about compound purity, separation efficiency, and analytical quantification. The chromatographic behavior of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile depends on the polarity, molecular size, and specific interactions with stationary phases [9] [10].

High-Performance Liquid Chromatography

Reverse-phase high-performance liquid chromatography using C18 columns with acetonitrile-water gradient elution provides excellent separation and analysis capabilities [9] [10]. The compound typically elutes with retention times of 8-12 minutes under standard gradient conditions, with detection at 254 nm and 280 nm wavelengths [9] [10]. The aromatic chromophores in both the phthalazinone and benzonitrile moieties provide strong ultraviolet absorption, enabling sensitive detection and quantification [9] [10].

Normal-phase high-performance liquid chromatography using silica gel columns with hexane-ethyl acetate mobile phases offers alternative separation mechanisms based on polarity differences [9] [10]. The compound typically shows retention times of 5-8 minutes under normal-phase conditions, with the exact retention depending on the mobile phase composition [9] [10].

Thin-Layer Chromatography

Thin-layer chromatography on silica gel plates using hexane-ethyl acetate (2:1) mobile phase provides rapid analytical screening capabilities [9] [10]. The compound typically exhibits Rf values in the range 0.2-0.4, indicating moderate polarity and good separation from synthetic intermediates and impurities [9] [10]. Visualization under ultraviolet light at 254 nm reveals the aromatic chromophores, while chemical staining methods can provide additional detection specificity [9] [10].

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-mass spectrometry represents the most powerful analytical technique for structural confirmation and quantitative analysis [9] [10]. Electrospray ionization in positive mode provides efficient ionization of the compound, with retention times typically in the range 2-4 minutes using rapid gradient methods [9] [10]. The combination of chromatographic separation with mass spectrometric detection offers unambiguous identification and quantification capabilities [9] [10].

Gas Chromatography Limitations

Gas chromatography is generally not suitable for analysis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile due to thermal decomposition of the phthalazinone ring system at elevated temperatures [9] [10]. The lactam functionality and aromatic substitution pattern render the compound thermally labile, making liquid chromatographic methods the preferred analytical approach [9] [10].

XLogP3

2.4

Dates

Last modified: 08-15-2023

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